

Chemical properties of Trenbolone cyclohexylmethylcarbonate

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Compound of Interest

Compound Name: *Trenbolone
cyclohexylmethylcarbonate*

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An In-depth Technical Guide on the Chemical Properties of **Trenbolone Cyclohexylmethylcarbonate**

Introduction

Trenbolone cyclohexylmethylcarbonate, also known by the brand name Parabolan, is a synthetic, injectable anabolic-androgenic steroid (AAS) derived from nandrolone.^[1] It is the C17 β cyclohexylmethylcarbonate ester of trenbolone, a potent anabolic steroid developed for veterinary use to promote muscle growth and appetite in livestock.^{[1][2]} The addition of the cyclohexylmethylcarbonate ester allows for a prolonged release and a longer active life after intramuscular injection, acting as a prodrug to slowly release trenbolone into the bloodstream.^{[1][3]} First introduced for human medical use in France in 1980, it has since been discontinued but remains a compound of interest for researchers due to its potent anabolic properties.^[1] This document provides a comprehensive overview of its chemical properties, analytical methodologies, and mechanisms of action for researchers, scientists, and drug development professionals.

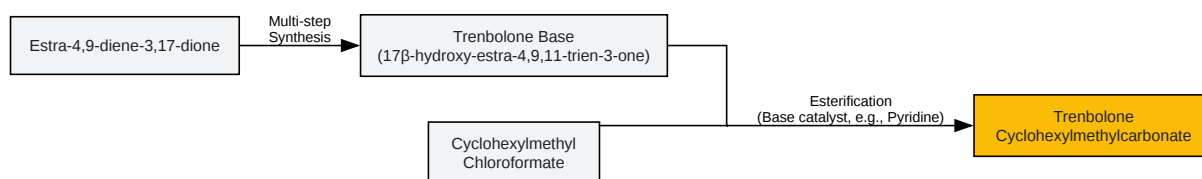
Physicochemical Properties

Trenbolone cyclohexylmethylcarbonate is a yellow crystalline powder that is insoluble in water but soluble in various organic solvents such as ethanol and acetone.^[1] Its lipophilicity is higher than shorter esters of trenbolone, which influences its absorption, distribution, and extended half-life.^[4]

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₄ O ₄	[5][6][7]
Molecular Weight	410.5 g/mol	[5][7]
CAS Number	23454-33-3	[1]
Appearance	Yellow Crystalline Powder	[1]
Melting Point	90-95 °C	[8]
Boiling Point (Predicted)	607.9 ± 55.0 °C	[8]
Density (Predicted)	1.17 ± 0.1 g/cm ³	[8]
Solubility	Insoluble in water; Soluble in ethanol, acetone, ether, benzene, chloroform.	[1][9]
Partition Coefficient (XLogP3)	5.2	[5][7]

Synthesis and Structure

The synthesis of **Trenbolone cyclohexylmethylcarbonate** is achieved through the esterification of the 17β-hydroxyl group of the trenbolone base. This process enhances the steroid's stability and bioavailability for sustained therapeutic effects.[1] The reaction typically involves activating the C17β-hydroxyl group with a base, followed by a nucleophilic acyl substitution with cyclohexylmethyl chloroformate.[4]



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Figure 1: Simplified synthesis pathway for **Trenbolone Cyclohexylmethylcarbonate**.

Spectroscopic and Chromatographic Data

Analytical characterization of **Trenbolone cyclohexylmethylcarbonate** is crucial for its identification in various matrices. Mass spectrometry is a key technique for structural elucidation.

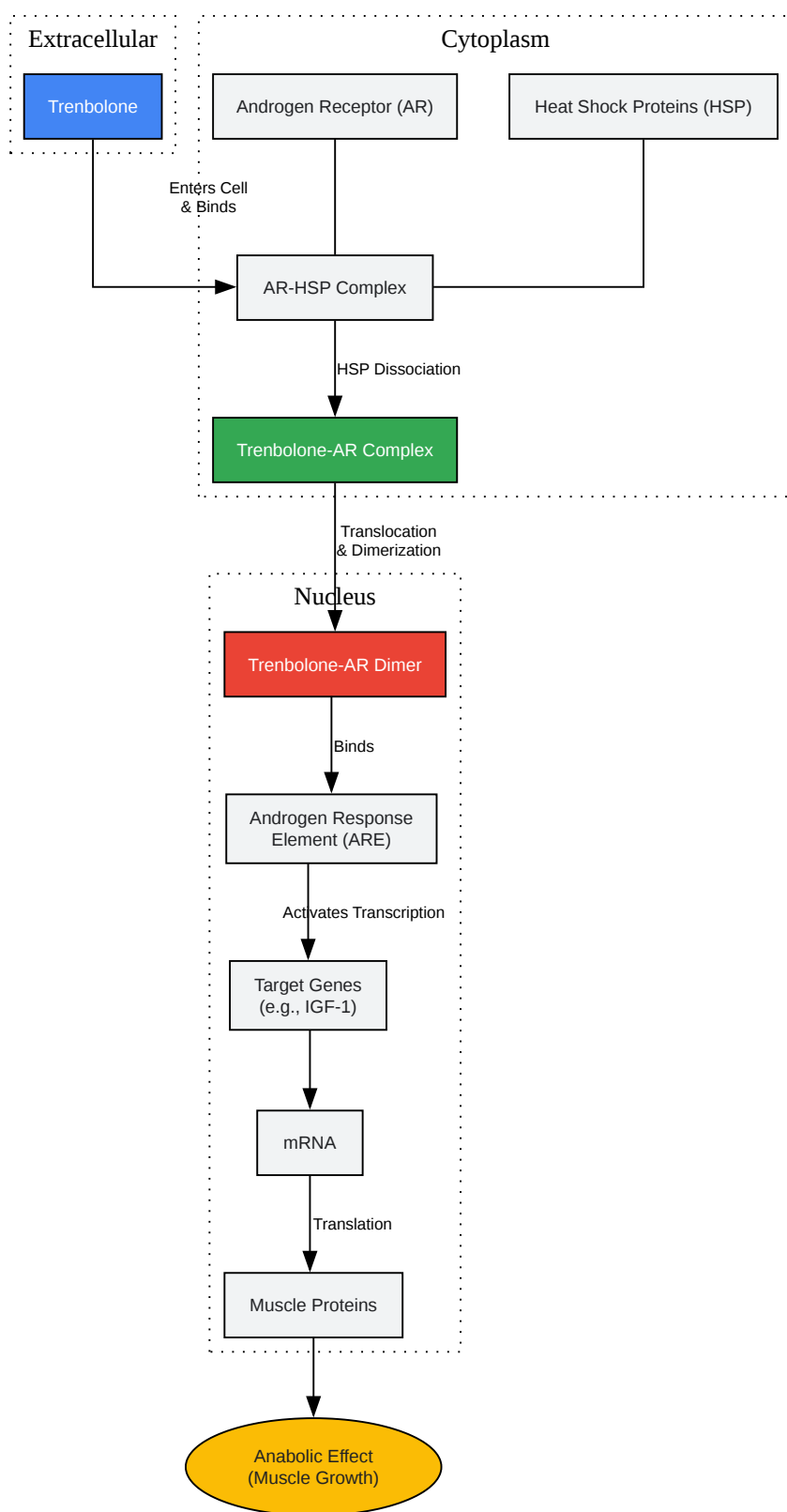
Analytical Data	Value	Source
GC-MS m/z Top Peak	252	[5]
GC-MS m/z 2nd Highest	253	[5]
InChI Key	GQJSFWYQKNQCIK-YSEANLADNA-N	[8]

Mechanism of Action and Signaling Pathways

As a prodrug, **Trenbolone cyclohexylmethylcarbonate** is hydrolyzed by plasma lipases in the bloodstream to release free, active trenbolone.[\[2\]](#)[\[3\]](#)[\[10\]](#) Trenbolone exerts its potent anabolic effects primarily by acting as a high-affinity agonist of the androgen receptor (AR).[\[4\]](#)[\[11\]](#)

Androgen Receptor (AR) Signaling

Upon entering the cell, trenbolone binds to the AR in the cytoplasm. This binding induces a conformational change, causing the dissociation of heat shock proteins and subsequent translocation of the trenbolone-AR complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and muscle growth, such as Insulin-like Growth Factor 1 (IGF-1).[\[12\]](#)

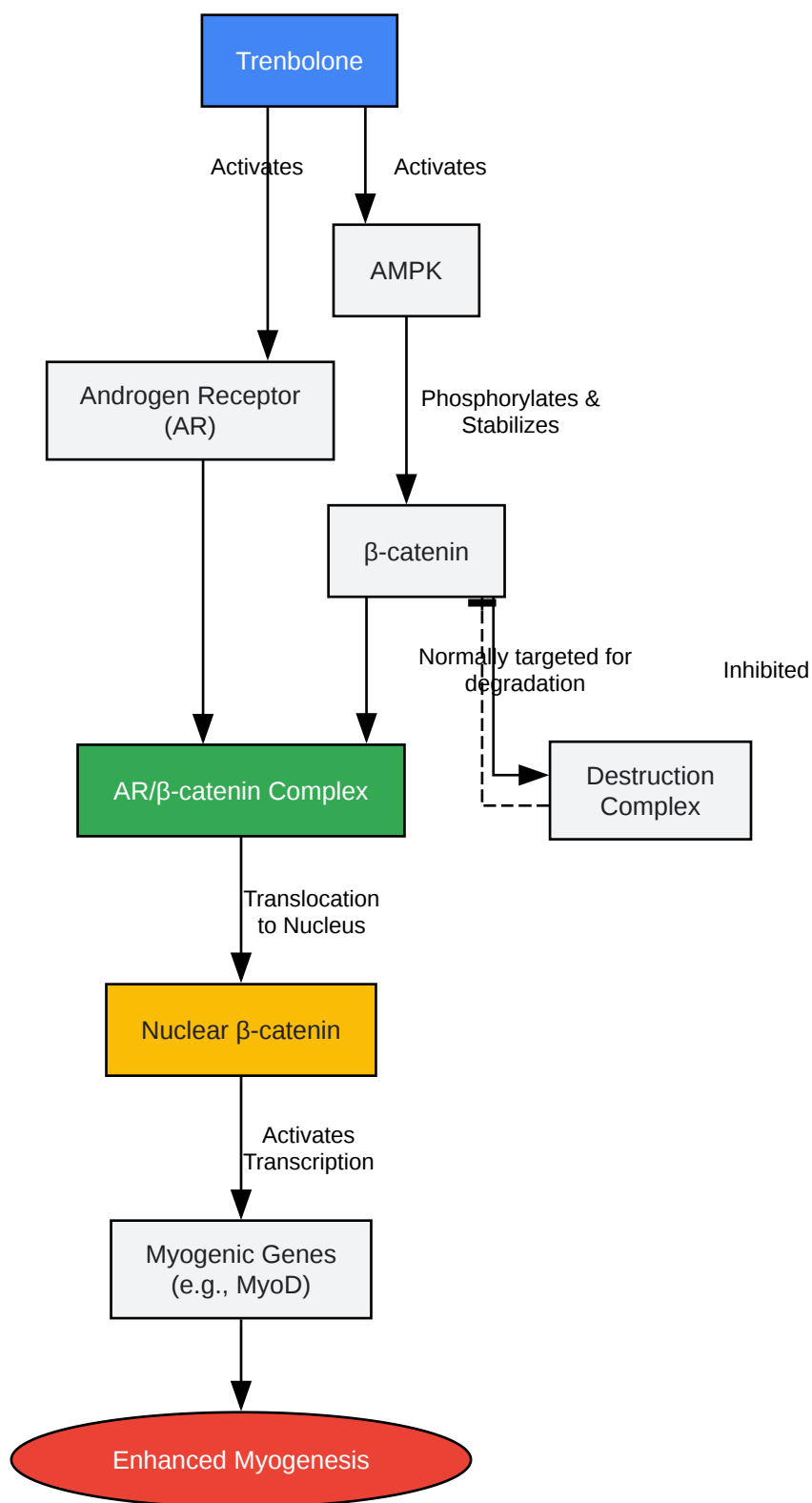


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Figure 2: Trenbolone's Androgen Receptor (AR) signaling pathway.

Enhancement of β -Catenin Signaling

Research has shown that trenbolone also enhances myogenic differentiation by modulating the Wnt/ β -catenin signaling pathway.[13][14] The trenbolone-activated AR can form a complex with β -catenin.[13] Furthermore, trenbolone may activate AMP-activated protein kinase (AMPK), which can phosphorylate and stabilize β -catenin, preventing its degradation.[13] The resulting increase in nuclear β -catenin enhances the transcription of myogenic target genes, further promoting muscle development.[13][15]



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Figure 3: Trenbolone's enhancement of β -catenin signaling in myogenesis.

Experimental Protocols

Accurate determination of the chemical and physical properties of **Trenbolone cyclohexylmethylcarbonate** requires standardized experimental protocols.

Melting Point Determination

The melting point is a key indicator of purity.^[16] A sharp melting range of 1-2°C is characteristic of a pure crystalline compound.^[17]

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Fisher-Johns).^[17]
- Sample Preparation: The crystalline sample must be completely dry and finely powdered to ensure uniform heat transfer.^[18] A small amount of the powdered sample is packed into a capillary tube to a height of approximately 3 mm.^[17]
- Procedure:
 - Place the packed capillary tube into the heating block of the apparatus.^[17]
 - Perform a rapid initial determination by heating quickly to find the approximate melting range.^[19]
 - Prepare a new sample and heat to a temperature approximately 10°C below the estimated melting point.^[20]
 - Reduce the heating rate to no more than 1-2°C per minute to allow for thermal equilibrium.^{[17][20]}
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.^[19]

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of anabolic steroids.^[21]

- Apparatus: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

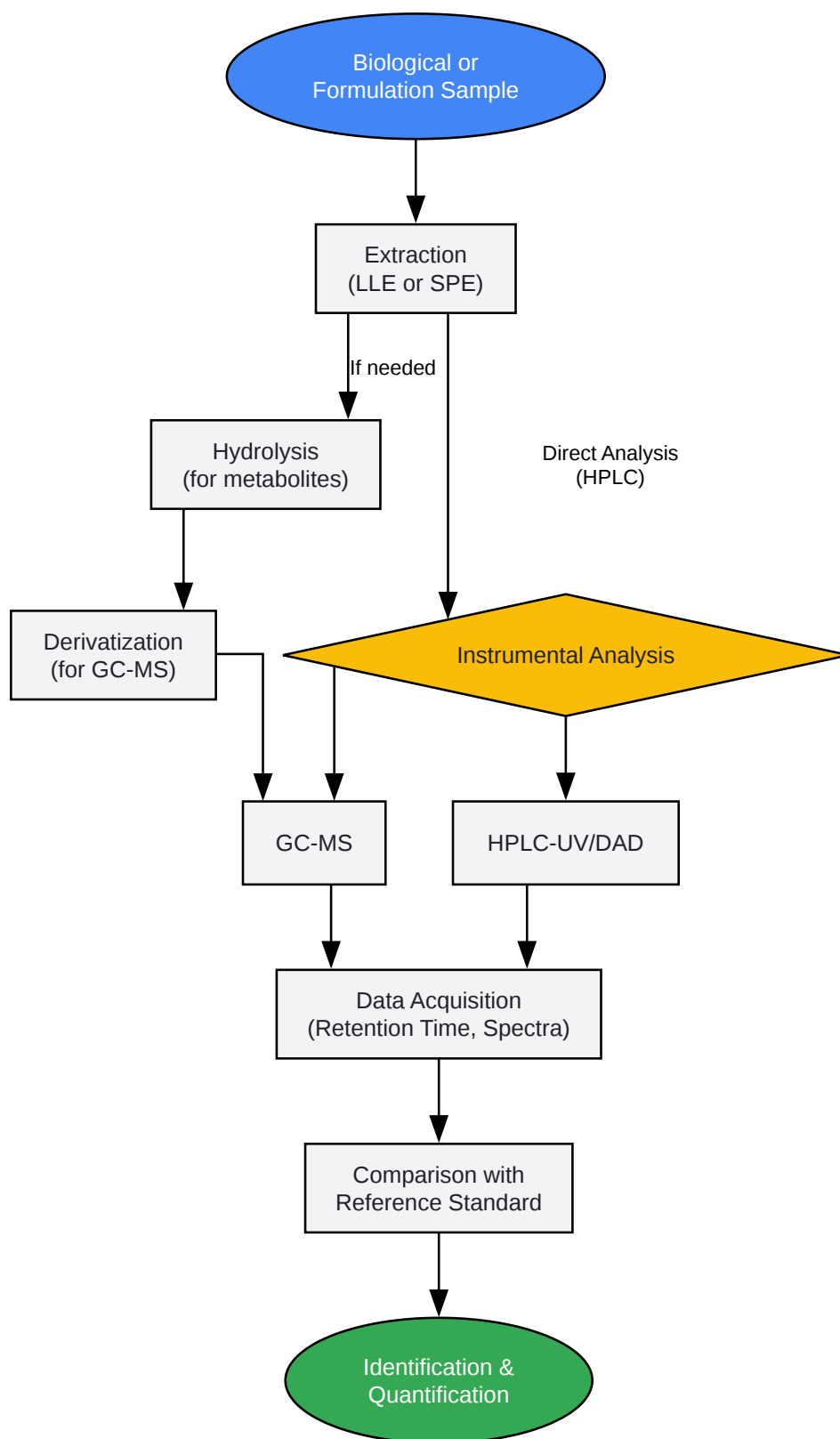
- Methodology (General Screening):
 - Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 μ m).[22]
 - Mobile Phase: A gradient elution is typically used. For example, starting with a mixture of acetonitrile and water (e.g., 60:40) and increasing the concentration of acetonitrile over time.[21][23] A methanol/water gradient can also be effective.[22]
 - Flow Rate: Typically 0.35 - 0.6 mL/min.[22][23]
 - Detection: UV detection at a wavelength of approximately 243 nm or 254 nm.[21][22]
 - Sample Preparation: Samples are dissolved in a suitable solvent like methanol. Oil-based samples require extraction into methanol.[21]
 - Injection Volume: 5-20 μ L.[22][23]
 - Identification: Based on the retention time compared to a certified reference standard. UV-Vis spectra can provide further confirmation.[21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for identifying trenbolone and its metabolites, especially in complex biological matrices.[24] Due to the thermal lability of trenbolone's conjugated double bond system, derivatization is often required to prevent the formation of artifacts and improve chromatographic performance.[25][26][27]

- Apparatus: Gas chromatograph coupled to a mass spectrometer.
- Methodology:
 - Sample Preparation: Involves extraction (e.g., solid-phase extraction or liquid-liquid extraction), enzymatic hydrolysis (to cleave glucuronide or sulfate conjugates from metabolites), and derivatization.[27]
 - Derivatization: To prevent enolization at the C3-keto position and improve thermal stability, the sample is derivatized. A common procedure involves a two-step process:

- Formation of a methoxime group at the 3C-position.[25][27]
- Silylation of hydroxyl groups using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[25][28]
- Column: A capillary column suitable for steroid analysis (e.g., DB-17MS).[29]
- GC Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C and ramping up to 320°C.[29]
- MS Detection: The mass spectrometer is typically operated in electron impact (EI) mode. Identification is confirmed by comparing the resulting mass spectrum and retention time to a reference standard.[25] Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.



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Figure 4: General experimental workflow for the analysis of Trenbolone and its metabolites.

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